Dexketoprofen (trometamol)

Catalog No.
S603448
CAS No.
156604-79-4
M.F
C20H25NO6
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexketoprofen (trometamol)

CAS Number

156604-79-4

Product Name

Dexketoprofen (trometamol)

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1

InChI Key

QUZMDHVOUNDEKW-MERQFXBCSA-N

SMILES

Array

Synonyms

S-(+)-Ketoprofen Trometamol; (S)-Ketoprofen Trometamol; 2-Amino-2-(hydroxymethyl)-1,3-propanediol (αS)-3-Benzoyl-α-methylbenzeneacetate; (αS)-3-Benzoyl-α-methylbenzeneacetic Acid 2-Amino-2-(hydroxymethyl)-1,3-propanediol;

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O

The exact mass of the compound Dexketoprofen trometamol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients - Tromethamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dexketoprofen (trometamol) is the water-soluble tromethamine salt of the S-(+)-enantiomer of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The analgesic and anti-inflammatory activity of racemic ketoprofen is attributed exclusively to this S-(+)-enantiomer, while the R-(-)-enantiomer is inactive. The formulation as a trometamol salt is a critical design choice that significantly enhances aqueous solubility and dissolution rate, facilitating more rapid absorption compared to the free acid form or racemic ketoprofen, a key differentiator for acute pain applications.

Substituting Dexketoprofen (trometamol) with racemic ketoprofen introduces a 50% load of the therapeutically inactive R-(-)-enantiomer, which does not contribute to analgesic efficacy but still presents a metabolic burden and may contribute to adverse effects. This makes racemic ketoprofen a less efficient and potentially less tolerable alternative. Furthermore, substituting with the dexketoprofen free acid, while enantiomerically pure, sacrifices the key procurement advantage of the trometamol salt: its enhanced water solubility and significantly faster absorption. This rapid absorption is critical for applications requiring a fast onset of action, such as in acute postoperative pain management, where the trometamol salt demonstrates a shorter time to maximum plasma concentration (Tmax).

Superior Aqueous Solubility for Enhanced Formulation and Handling

The trometamol salt form confers significantly higher aqueous solubility compared to the free acid form. Dexketoprofen free acid is described as almost insoluble in water, whereas the trometamol salt readily dissolves. This property is fundamental to its design, enabling the creation of rapid-dissolving oral dosage forms and parenteral solutions.

Evidence DimensionAqueous Solubility
Target Compound DataReadily dissolves in water
Comparator Or BaselineDexketoprofen (free acid): Almost insoluble in water
Quantified DifferenceQualitatively significant improvement from 'almost insoluble' to 'readily dissolves'
ConditionsAqueous solution

High solubility simplifies the development of aqueous-based formulations, such as injectables or fast-dissolving tablets, and improves handling in laboratory settings.

Accelerated Absorption Rate for Faster Onset of Action

Clinical pharmacokinetic studies demonstrate that the trometamol salt is absorbed significantly faster than racemic ketoprofen (formulated as the free acid). The time to reach maximum plasma concentration (Tmax) for dexketoprofen trometamol is 0.25 to 0.75 hours, whereas the Tmax for the active S-enantiomer from racemic ketoprofen administration is between 0.5 and 3 hours. This rapid absorption profile is a direct consequence of the enhanced solubility conferred by the trometamol salt.

Evidence DimensionTime to Maximum Plasma Concentration (Tmax)
Target Compound Data0.25 - 0.75 hours
Comparator Or BaselineRacemic Ketoprofen (S-enantiomer): 0.5 - 3 hours
Quantified DifferenceUp to 4-fold faster time to peak plasma concentration at the lower end of the range.
ConditionsOral administration in human volunteers

For research or product development focused on acute pain, the faster Tmax provides a quantifiable advantage for achieving a rapid therapeutic effect.

Equivalent Analgesic Efficacy at Half the Molar Dose of Racemic Ketoprofen

As the S-(+)-enantiomer is solely responsible for the analgesic activity, dexketoprofen provides equivalent efficacy to ketoprofen at half the dose. For instance, clinical studies in postoperative dental pain show that 25 mg of dexketoprofen trometamol is at least as effective as 50 mg of racemic ketoprofen. The relative bioavailability of oral dexketoprofen (e.g., 25 mg) is similar to that of oral racemic ketoprofen (e.g., 50 mg) when measured by the plasma concentration of the active S-(+)-ketoprofen enantiomer.

Evidence DimensionAnalgesic Dose Equivalence
Target Compound Data25 mg
Comparator Or BaselineRacemic Ketoprofen: 50 mg
Quantified Difference2x increase in potency on a weight-for-weight basis
ConditionsTreatment of moderate to severe postoperative pain

Procuring the pure active enantiomer allows for a 50% reduction in the required active pharmaceutical ingredient (API) mass for the same therapeutic effect, improving formulation efficiency and reducing patient drug load.

Formulation of Rapid-Onset Oral Analgesics

The combination of high water solubility and rapid absorption (Tmax 0.25-0.75h) makes this compound the ideal choice for developing fast-acting oral dosage forms, such as orally-disintegrating tablets or fast-dissolving granules, for acute pain conditions where speed of relief is a primary endpoint.

Development of Parenteral (Injectable) NSAID Formulations

The high aqueous solubility of the trometamol salt is a critical prerequisite for creating stable, concentrated injectable solutions for intravenous or intramuscular administration in postoperative settings, a task that is difficult with the poorly soluble free acid or racemic ketoprofen.

Dose-Reduction Strategies and Fixed-Dose Combination Products

Its two-fold higher potency compared to racemic ketoprofen makes it a prime candidate for dose-reduction studies or for inclusion in fixed-dose combination products where minimizing the mass and excipient load of the NSAID component is a key formulation goal.

Reference Standard for Enantiomer-Specific Pharmacological Studies

As the pure, biologically active S-(+)-enantiomer, this compound serves as an essential reference standard for in-vitro and in-vivo studies designed to isolate the specific pharmacological effects of the active isomer, without the confounding presence of the inactive R-(-)-enantiomer found in racemic ketoprofen.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

375.16818752 Da

Monoisotopic Mass

375.16818752 Da

Heavy Atom Count

27

UNII

N674F7L21E

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 68 of 70 companies with hazard statement code(s):;
H301 (16.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (79.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (79.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H410 (79.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

156604-79-4

Dates

Last modified: 08-15-2023

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